Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate
Overview
Description
“Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate” is a synthetic organic compound with a molecular formula of C11H13ClO4 . It is also known as Methyl glycidate.
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The molecular weight is 244.67 g/mol .Scientific Research Applications
Enzymatic Modification for Antioxidant Capacity Enhancement
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate and its derivatives have been utilized in enzymatic modification studies. A specific study explored the laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media. The primary product was a dimer with a significant increase in antioxidant capacity, demonstrating the compound's potential as a bioactive compound in various applications (Adelakun et al., 2012).
Crystallographic Studies and Molecular Synthesis
The compound and its derivatives have been involved in crystallographic studies and molecular synthesis, revealing unique structural properties. For instance, one study synthesized 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, exploring the dihedral angles between various rings and the quinoxaline unit (Cantalupo et al., 2010). Another study focused on the molecular structure of a similar compound, noting intramolecular hydrogen bonds and intermolecular interactions (Chen et al., 2004).
Synthesis of Hyperbranched Aromatic Polyimides
The compound's derivatives have been used in the synthesis of hyperbranched aromatic polyimides, starting from dimethoxyphenol. This process involves self-polycondensation and end-capping reactions, resulting in soluble hyperbranched aromatic polyimides with varied molecular weights. This synthesis method showcases the compound's versatility in creating complex polymeric structures (Yamanaka et al., 2000).
Mechanism of Action
properties
IUPAC Name |
methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHCMSKBLURNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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